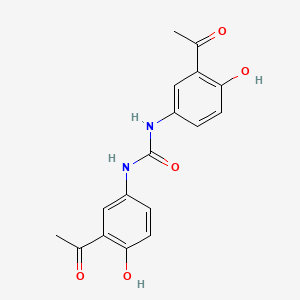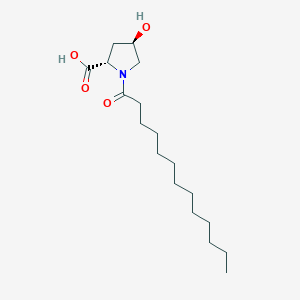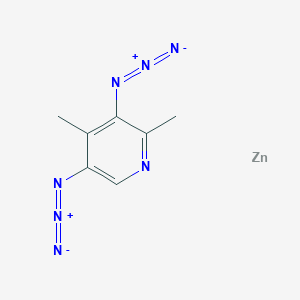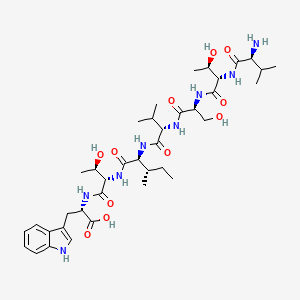
N,N'-Bis(3-acetyl-4-hydroxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-Bis(3-acetyl-4-hydroxyphenyl)urea is an organic compound characterized by the presence of two acetyl and two hydroxyphenyl groups attached to a urea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(3-acetyl-4-hydroxyphenyl)urea typically involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is advantageous due to its simplicity, mild reaction conditions, and scalability. The reaction proceeds efficiently, yielding high-purity products through simple filtration or routine extraction procedures .
Industrial Production Methods
Industrial production of N,N’-Bis(3-acetyl-4-hydroxyphenyl)urea follows similar principles, focusing on resource-efficient and environmentally friendly processes. The use of water as a solvent and the avoidance of hazardous reagents make this method suitable for large-scale production .
化学反应分析
Types of Reactions
N,N’-Bis(3-acetyl-4-hydroxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The acetyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
N,N’-Bis(3-acetyl-4-hydroxyphenyl)urea has diverse applications in scientific research:
作用机制
The mechanism of action of N,N’-Bis(3-acetyl-4-hydroxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and acetyl groups enable it to form hydrogen bonds and interact with enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
N,N’-Bis(3,5-di-tert-butyl-4-hydroxybenzyl)urea: Similar in structure but with tert-butyl groups instead of acetyl groups.
N,N’-Bis(3,4-dichlorophenyl)urea: Contains dichlorophenyl groups instead of hydroxyphenyl groups.
Uniqueness
N,N’-Bis(3-acetyl-4-hydroxyphenyl)urea is unique due to its combination of acetyl and hydroxyphenyl groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
142154-34-5 |
|---|---|
分子式 |
C17H16N2O5 |
分子量 |
328.32 g/mol |
IUPAC 名称 |
1,3-bis(3-acetyl-4-hydroxyphenyl)urea |
InChI |
InChI=1S/C17H16N2O5/c1-9(20)13-7-11(3-5-15(13)22)18-17(24)19-12-4-6-16(23)14(8-12)10(2)21/h3-8,22-23H,1-2H3,(H2,18,19,24) |
InChI 键 |
BTZQESCNVLSODQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(C=CC(=C1)NC(=O)NC2=CC(=C(C=C2)O)C(=O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-D-phenylalanine](/img/structure/B15160686.png)
![10-(m-Tolyl)benzo[h]quinoline](/img/structure/B15160706.png)

![3-{2-[(9H-Fluoren-2-yl)oxy]ethylidene}-1-azabicyclo[2.2.2]octane](/img/structure/B15160709.png)
![1H,7H-Cyclopenta[5,6][1,4]dioxino[2,3-d]imidazole](/img/structure/B15160711.png)
![Guanidine, N-[4-[(4-chlorophenyl)thio]phenyl]-N'-ethyl-](/img/structure/B15160714.png)

![N-({4-[2-(Ethylsulfanyl)ethoxy]phenyl}sulfanyl)phthalazin-6-amine](/img/structure/B15160727.png)
![Methanone, phenyl(3-phenylnaphtho[1,2-b]furan-2-yl)-](/img/structure/B15160730.png)
![Acetic acid, [[(1R)-1-[(phenylmethoxy)methyl]-2-propenyl]oxy]-](/img/structure/B15160741.png)

![4-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]benzonitrile](/img/structure/B15160762.png)


